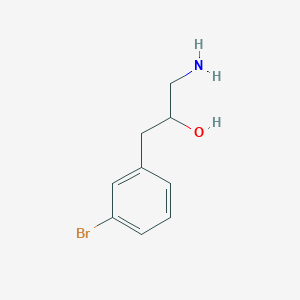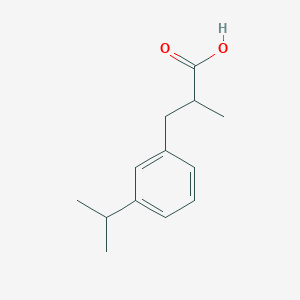
4-(4-Ethoxyphenyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C12H14O2 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a butenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxyphenyl)but-3-en-2-one can be achieved through the Claisen-Schmidt condensation reaction. This involves the reaction of an aldehyde with a ketone in the presence of a base. For instance, the reaction between 4-ethoxybenzaldehyde and acetone in the presence of sodium hydroxide can yield the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Ethoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: 4-(4-Ethoxyphenyl)butanoic acid
Reduction: 4-(4-Ethoxyphenyl)butan-2-ol
Substitution: 4-(4-Bromoethoxyphenyl)but-3-en-2-one
Applications De Recherche Scientifique
4-(4-Ethoxyphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of 4-(4-Ethoxyphenyl)but-3-en-2-one involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, where it forms covalent bonds with nucleophiles. This property is exploited in organic synthesis to create new carbon-carbon bonds. Additionally, its ability to undergo electrophilic aromatic substitution makes it a valuable intermediate in the synthesis of aromatic compounds .
Comparaison Avec Des Composés Similaires
- 4-(4-Methoxyphenyl)but-3-en-2-one
- 4-(4-Methylphenyl)but-3-en-2-one
- 4-(4-Hydroxyphenyl)but-3-en-2-one
Comparison: 4-(4-Ethoxyphenyl)but-3-en-2-one is unique due to the presence of the ethoxy group, which imparts different electronic and steric properties compared to its analogs. For instance, the methoxy analog has a different electron-donating capacity, which can influence the reactivity and stability of the compound. The ethoxy group also affects the compound’s solubility and interaction with other molecules, making it distinct in its applications .
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(E)-4-(4-ethoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-3-14-12-8-6-11(7-9-12)5-4-10(2)13/h4-9H,3H2,1-2H3/b5-4+ |
Clé InChI |
FTVJHMDYEKFKAZ-SNAWJCMRSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C=C/C(=O)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6-[(methylamino)methyl]phenol](/img/structure/B13597746.png)





![tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylatehydrochloride](/img/structure/B13597785.png)






![2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B13597847.png)
